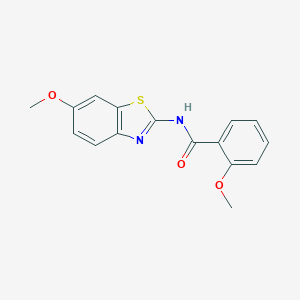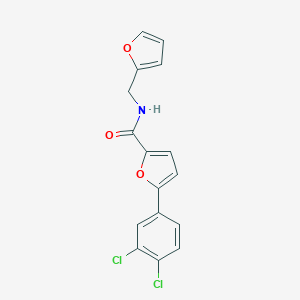
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole, also known as DNBI, is a benzimidazole derivative. It has been extensively studied for its potential applications in scientific research. DNBI is a potent inhibitor of protein kinase CK2, a highly conserved protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis.
Wirkmechanismus
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes. CK2 is overexpressed in various cancers and is associated with tumor progression and drug resistance. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to chemotherapy and radiation therapy. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several advantages for lab experiments. It is readily available, highly pure, and has a well-established synthesis method. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, which plays a critical role in various cellular processes, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several potential future directions. It can be used to study the role of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and infectious diseases. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can also be used to develop new therapeutic agents for cancer, neurodegenerative diseases, and infectious diseases. Further research is needed to understand the long-term effects of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole on human health and to optimize its use in lab experiments. Additionally, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can be used to develop new inhibitors of CK2 with improved potency and selectivity.
Synthesemethoden
The synthesis of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethylbenzimidazole with 1-naphthylsulfonyl chloride in the presence of a base. The reaction yields 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole as a white solid with a high purity of over 99%. The synthesis method has been optimized to ensure reproducibility and scalability, making 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1-naphthalen-1-ylsulfonylbenzimidazole |
InChI |
InChI=1S/C19H16N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |
InChI-Schlüssel |
MDDKQIDPICIDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

